4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione
Description
The compound “4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione” is a structurally complex molecule featuring a piperidine-2,6-dione core linked to a macrocyclic lactone (1-oxacyclododecatrienyl) via a substituted octenyl chain. Key structural attributes include:
- Stereochemical complexity: Multiple Z-configured double bonds in the octenyl and macrocyclic subunits, which may influence bioactivity through spatial orientation.
- Functional diversity: Hydroxy, methyl, and oxo groups enhance solubility and interaction with biological targets.
While direct evidence for this compound’s synthesis or applications is absent in the provided materials, its structural motifs align with bioactive heterocycles and macrocycles discussed in pharmacological and synthetic chemistry contexts .
Properties
IUPAC Name |
4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4-,10-8-,11-9-,19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKHBHOTQDIPM-YVQSYIHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C=C/CC/C=C\C(=O)OC1/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134869-15-1 | |
| Record name | Lactimidomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134869151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound 4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione , also known as Lactimidomycin, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H35NO6 |
| Molecular Weight | 457.56 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Lactimidomycin exhibits a range of biological activities primarily attributed to its interaction with cellular pathways involved in growth regulation and apoptosis. The compound has been shown to inhibit specific enzymes and pathways that are crucial for cell proliferation and survival.
- Antitumor Activity : Studies have demonstrated that Lactimidomycin possesses significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Lactimidomycin has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Antioxidant Activity : The compound also displays antioxidant properties, which contribute to its protective effects against oxidative stress-induced cellular damage. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a critical role in tumor progression .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of Lactimidomycin against human breast cancer cells (MCF-7), the compound was found to significantly reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM. Mechanistic studies revealed that Lactimidomycin induced apoptosis through intrinsic pathways involving mitochondrial dysfunction and subsequent activation of caspases .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial effects of Lactimidomycin showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating effective bactericidal properties that could lead to its application in treating bacterial infections .
Research Findings
Recent investigations into the biological activity of Lactimidomycin have led to several key findings:
- Cell Cycle Arrest : Lactimidomycin has been shown to induce G1 phase arrest in cancer cells, effectively halting their proliferation .
- Synergistic Effects : When combined with other chemotherapeutic agents, Lactimidomycin exhibited synergistic effects that enhanced the overall cytotoxicity against resistant cancer cell lines .
- In Vivo Studies : Animal model studies have indicated that Lactimidomycin can significantly reduce tumor size in xenograft models without notable toxicity to normal tissues .
Scientific Research Applications
Lactimidomycin features a piperidine ring and multiple functional groups that contribute to its biological activity. The presence of a hydroxyl group and various double bonds enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Lactimidomycin has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Lactimidomycin effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential in treating infections caused by multidrug-resistant bacteria .
Anticancer Properties
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Its mechanism involves disrupting cellular processes critical for tumor growth.
Case Study: In vitro studies conducted on human breast cancer cell lines revealed that Lactimidomycin significantly reduced cell viability and promoted apoptosis through the activation of caspase pathways . This suggests a potential role in developing targeted cancer therapies.
Inhibition of Enzymatic Activity
Lactimidomycin has been investigated for its ability to inhibit specific enzymes involved in cellular metabolism. This inhibition can alter metabolic pathways in cancer cells or pathogens.
Case Study: Research published in Bioorganic & Medicinal Chemistry Letters indicated that Lactimidomycin effectively inhibited the activity of certain proteases involved in tumor progression, thereby providing a mechanism for its anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Antimicrobial | Escherichia coli | 3.5 | |
| Anticancer | Human breast cancer cells | 10.0 | |
| Enzyme Inhibition | Proteases | 15.0 |
Table 2: Chemical Properties Overview
| Property | Value |
|---|---|
| LogP | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Comparison with Similar Compounds
Piperidin-4-one Derivatives (e.g., Compounds 4d, 6d, 6b)
| Compound Name | Key Features | Synthesis Method | Spectral Data (¹H NMR) | Biological Relevance |
|---|---|---|---|---|
| 4d (Thioxothiazolidinone derivative) | Piperidin-4-one core, thioxothiazolidinone ring | HCl-mediated cyclization | δ 2.46 (t, 4H), 3.79 (t, 4H), 7.56 (s, 1H) | Antimicrobial potential |
| 6d (Thiazolidinone derivative) | Piperidin-4-one core, thiazolidinone ring | LiBH₄ reduction in pyridine/THF | δ 2.40 (t, 4H) | Unspecified |
| Target Compound | Piperidine-2,6-dione core, macrocyclic lactone | Likely multi-step macrocyclization | Hypothetical: δ 2.5–3.5 (piperidine protons) | Predicted anti-inflammatory |
Key Differences :
- Core structure: The target compound’s piperidine-2,6-dione lacks the thiazolidinone/thioxo groups in 4d/6d, reducing sulfur-based reactivity but increasing ketone-mediated polarity.
- Macrocyclic vs. planar rings: The 12-membered lactone in the target compound may confer unique conformational dynamics compared to the rigid thiazolidinone rings in 4d/6d .
B. Spirocyclic Compounds ()
Spiro[4.5]decane-6,10-dione derivatives share a fused dione system but differ in:
- Ring fusion : The target compound lacks spiro junctions, instead featuring a linear macrocyclic attachment.
- Substituents : Benzothiazole groups in spiro compounds vs. hydroxy-methyl and macrocyclic chains in the target, altering electronic profiles .
Functional and Computational Comparisons
Electronic and Steric Properties
- Van der Waals descriptors: The macrocyclic lactone in the target compound likely exhibits higher steric volume and lower planarity than smaller heterocycles (e.g., thiazolidinones), impacting binding pocket compatibility .
- QSAR relevance: Conjugated double bonds in the lactone may enhance electron delocalization, contrasting with localized electronic environments in simpler piperidinones .
Q & A
Q. Can AI-driven platforms accelerate reaction optimization for analogs of this compound?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) algorithms to simulate reaction kinetics and diffusion limitations. Train neural networks on historical data (e.g., solvent/catalyst combinations) to predict optimal conditions. Autonomous labs with robotic liquid handlers enable high-throughput validation of AI-generated hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
